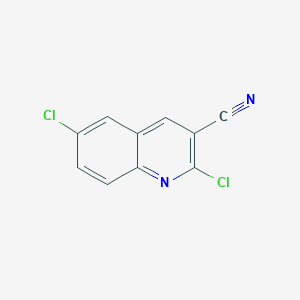

2,6-Dichloroquinoline-3-carbonitrile

Description

Contextualization within Halogenated Quinoline (B57606) Systems and Derivatives

Halogenated quinolines are compounds in which one or more hydrogen atoms of the basic quinoline structure are replaced by halogens. This substitution can profoundly affect the molecule's lipophilicity, metabolic stability, and interactions with biological targets. rsc.org The specific placement of the halogen atoms is critical; in 2,6-dichloroquinoline-3-carbonitrile, the chlorine atoms at positions 2 and 6 create a distinct electronic profile that influences the reactivity of the entire molecule. researchgate.net

The synthetic versatility of the halogenated quinoline scaffold has enabled the development of a wide array of compounds with potent antibacterial, antifungal, anticancer, and antimalarial properties. rsc.orgglobalresearchonline.netresearchgate.net Researchers can systematically modify the structure of these molecules to conduct detailed structure-activity relationship (SAR) studies, optimizing their efficacy for specific therapeutic purposes. rsc.org For instance, modifications at the 2-position of the quinoline ring have been shown to improve water solubility and enhance antibacterial activity against resistant pathogens like Staphylococcus epidermidis. rsc.org

Significance of the Nitrile Functionality in Quinoline Scaffolds for Chemical Transformations

The nitrile group (–C≡N) located at the 3-position of the this compound molecule is a key functional group that imparts significant reactivity and synthetic potential. As a potent electron-withdrawing group, the nitrile functionality further modulates the electronic landscape of the quinoline ring.

From a synthetic chemistry perspective, the nitrile group is highly versatile. It can be readily transformed into other functional groups, such as a carboxylic acid or an amide through hydrolysis, or an amine via reduction. researchgate.netnih.gov Moreover, it can participate in cycloaddition reactions to construct novel heterocyclic systems. A notable example is the reaction of 2-chloroquinoline-3-carbonitriles with hydrazine (B178648) hydrate (B1144303) to form pyrazolo[3,4-b]quinolin-3-amines, which showcases the nitrile's role as an electrophilic center for ring formation. nih.gov The combination of the nitrile group and the adjacent chlorine atom at the 2-position creates a reactive dyad that can be exploited for the synthesis of fused heterocycles. For example, base-catalyzed cyclization with binucleophiles like guanidine (B92328) hydrochloride leads to the formation of pyrimido[4,5-b]quinolines, a class of compounds with recognized biological importance. researchgate.net

Overview of Academic and Research Trajectories Pertaining to this compound

The scientific interest in this compound and its analogs is largely driven by their utility as precursors for medicinally relevant molecules. Research efforts in this area can be broadly divided into the development of synthetic methodologies and the evaluation of biological activity.

In the realm of synthetic chemistry, a primary focus has been on the efficient synthesis of the this compound core structure and its subsequent chemical modification. A frequently employed synthetic strategy is the Vilsmeier-Haack reaction, which can be used to generate a 2-chloroquinoline-3-carbaldehyde (B1585622) intermediate from an appropriate acetanilide (B955). researchgate.net This aldehyde can then be converted to the target carbonitrile.

Regarding biological applications, studies have investigated the antimicrobial and anticancer potential of derivatives of this scaffold. While specific data for the 2,6-dichloro isomer is limited in the available literature, research on the closely related 2,7-dichloroquinoline-3-carbonitrile (B119050) has demonstrated its efficacy against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, in addition to notable antioxidant activity. researchgate.netproquest.com In the field of oncology, quinoline-3-carbonitrile derivatives have been explored as inhibitors of crucial cellular signaling pathways. For instance, a 4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinoline carbonitrile has been identified as an inhibitor of Src kinase, an enzyme frequently overactive in cancer. globalresearchonline.net These findings highlight the significant potential of the this compound framework as a foundational structure for the design of novel therapeutic agents.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 948291-61-0 | scbt.comguidechem.com |

| Molecular Formula | C₁₀H₄Cl₂N₂ | scbt.com |

| Molecular Weight | 223.06 g/mol | scbt.com |

| Physical State | Solid | - |

Table 2: Antibacterial Activity of the Related Compound 2,7-Dichloroquinoline-3-carbonitrile

| Bacterial Strain | Inhibition Zone (mm) | Reference |

| Staphylococcus aureus | 11.00 ± 0.03 | researchgate.netproquest.com |

| Pseudomonas aeruginosa | 11.00 ± 0.03 | researchgate.netproquest.com |

Note: The data presented is for a structurally analogous compound, as specific antibacterial data for the 2,6-dichloro isomer was not available in the reviewed literature.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2N2/c11-8-1-2-9-6(4-8)3-7(5-13)10(12)14-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITYMWFVJDUOBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588991 | |

| Record name | 2,6-Dichloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948291-61-0 | |

| Record name | 2,6-Dichloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948291-61-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformational Pathways of 2,6 Dichloroquinoline 3 Carbonitrile Analogues

Nucleophilic Substitution Reactions at Chlorine Positions

The chlorine atoms at positions 2 and 6 of the quinoline (B57606) ring are activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the quinoline ring and the cyano group at position 3 facilitates the attack of nucleophiles. The relative reactivity of the C2 and C6 positions can be influenced by the nature of the nucleophile and the reaction conditions.

The reaction of 2,6-dichloroquinoline-3-carbonitrile analogues with amine nucleophiles is a common method for the synthesis of various substituted quinolines. The substitution can occur at either the C2 or C6 position, and in some cases, at both. The regioselectivity of the reaction is influenced by both electronic and steric factors. The electron-withdrawing nitro group, for instance, activates both ortho (C2) and para (C6) positions towards nucleophilic attack. stackexchange.com While the C2 position is electronically more deficient due to the inductive effect of the adjacent nitrogen and nitro group, the C6 position is often less sterically hindered. stackexchange.com

For example, the reaction of 2,6-dichloro-3-nitropyridine (B41883) with a bulky amine like piperazine (B1678402) has been observed to favor substitution at the C2 position, suggesting kinetic control over thermodynamic control. stackexchange.com In the context of quinolines, the treatment of 2-chloroquinoline-3-carbaldehydes with amines such as morpholine (B109124) leads to the formation of 2-morpholinoquinoline-3-carbaldehydes. nih.gov These reactions are foundational for building more complex heterocyclic systems. nih.gov

Table 1: Examples of Reactions with Amine Nucleophiles

| Starting Material Analogue | Amine Nucleophile | Product Analogue | Reference |

| 2,6-Dichloro-3-nitropyridine | Piperazine | Ethyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate | stackexchange.com |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Morpholine | 2-Morpholinoquinoline-3-carbaldehyde | nih.gov |

This table is for illustrative purposes and showcases reactions on analogous structures to infer the reactivity of this compound.

Thiolate anions are potent nucleophiles that readily displace chlorine atoms in activated aromatic systems like this compound. These reactions lead to the formation of the corresponding thioethers. The substitution typically proceeds under mild conditions, reflecting the high nucleophilicity of the thiolate.

For instance, the reaction of 2-mercaptoquinoline-3-carbaldehyde (B6611392) with thiophenol in the presence of a catalyst can yield 2-amino-4-(phenylthio)-4H-thio-pyrano[2,3-b]quinoline-3-carbonitrile. nih.gov While this is an intramolecular cyclization example, it demonstrates the reactivity of the quinoline system with sulfur nucleophiles. The direct substitution on a dichloro analogue would be expected to proceed efficiently.

Table 2: Illustrative Reaction with Thiolate Anion

| Starting Material Analogue | Thiolate Source | Product Type | Reference |

| 2-Mercaptoquinoline-3-carbaldehyde | Thiophenol | 4-(Phenylthio)-4H-thiopyrano[2,3-b]quinoline | nih.gov |

This table illustrates a related reaction to infer the reactivity of this compound with thiolate anions.

The substitution of a chloro group with an azide (B81097) anion introduces a versatile functional group that can undergo various subsequent transformations, most notably [3+2] cycloadditions to form tetrazoles. The reaction of chloroquinolines with sodium azide is a key step in the synthesis of tetrazolo[1,5-a]quinolines. nih.gov This transformation proceeds via a nucleophilic substitution followed by an intramolecular ring-chain azido-tautomerization. nih.gov

The reaction of 2,4-dichloro-8-methylquinoline (B1596889) with sodium azide has been shown to result in the formation of 5-azido-8-methyltetrazolo[1,5-a]quinoline, demonstrating the feasibility of this substitution on a dichloroquinoline framework. mdpi.com

Reactions Involving the Carbonitrile Group at Position 3

The carbonitrile (cyano) group at position 3 is a versatile functional group that can be transformed into other important functionalities, such as carboxylic acids and amines.

The hydrolysis of a nitrile to a carboxylic acid is a well-established transformation that can be carried out under either acidic or basic conditions. libretexts.orgchemistrysteps.comchemguide.co.uk The reaction proceeds through an amide intermediate. chemistrysteps.comyoutube.com

Under acidic conditions, the nitrile is typically heated with a strong acid like hydrochloric or sulfuric acid. libretexts.orgchemguide.co.ukgoogle.com The nitrogen of the nitrile is protonated, which activates the carbon atom towards nucleophilic attack by water. chemistrysteps.com The initially formed amide is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

In alkaline hydrolysis, the nitrile is heated with a base such as sodium hydroxide (B78521). chemguide.co.uk The hydroxide ion acts as the nucleophile, attacking the carbon of the nitrile. The reaction yields a carboxylate salt and ammonia (B1221849). chemguide.co.uk To obtain the free carboxylic acid, a subsequent acidification step is required. libretexts.orgchemguide.co.uk For nitriles with low water solubility, the addition of a phase-transfer catalyst or a co-solvent can enhance the reaction rate. google.com

Table 3: General Conditions for Nitrile Hydrolysis

| Condition | Reagents | Intermediate | Final Product (after workup) | Reference |

| Acidic | Dilute HCl or H₂SO₄, Heat | Amide | Carboxylic Acid | libretexts.orgchemguide.co.uk |

| Alkaline | NaOH or KOH solution, Heat | Amide | Carboxylic Acid | chemguide.co.uk |

The nitrile group can be reduced to a primary amine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting aminomethyl group at position 3 of the quinoline ring is a valuable synthetic intermediate.

For example, the reduction of the imine formed from 2-morpholinoquinoline-3-carbaldehyde and an aminothiophene using sodium borohydride (B1222165) in methanol (B129727) affords the corresponding secondary amine. nih.gov While this is the reduction of an imine, it highlights a common method for C-N bond reduction that is analogous to nitrile reduction. The direct reduction of a nitrile on the quinoline core would provide a primary amine, a key building block for further derivatization.

Cycloaddition Reactions of the Nitrile Group with Heterocyclic Building Blocks

The nitrile group at the C3 position of the quinoline ring is a key functional group for participating in cycloaddition reactions, serving as a dienophile or a dipolarophile to construct five-membered heterocyclic rings. A prominent example of this reactivity is the [3+2] cycloaddition with azides to form tetrazoles. The reaction of organonitriles with sodium azide is a well-established method for synthesizing 5-substituted 1H-tetrazoles. researchgate.netnih.govnih.govorganic-chemistry.org This transformation is typically promoted by Lewis or Brønsted acids and involves the activation of the nitrile, followed by nucleophilic attack of the azide anion and subsequent cyclization. youtube.com The resulting tetrazole ring is considered a bioisostere for a carboxylic acid group, making this a strategically important transformation in medicinal chemistry. youtube.com

Another significant cycloaddition involves the reaction of 2-chloroquinoline-3-carbonitrile (B1354263) analogues with isocyanides. This reaction can lead to different fused systems depending on the isocyanide and the reaction conditions. For instance, the reaction with ethyl isocyanoacetate in the presence of cesium carbonate (Cs₂CO₃) results in the formation of imidazo[1,5-a]quinoline (B8571028) derivatives. researchgate.netresearchgate.net This transformation builds an imidazole (B134444) ring fused to the quinoline core.

Table 1: Cycloaddition Reactions of 2-Chloroquinoline-3-carbonitrile Analogues

| Reactant | Reagent(s) | Catalyst/Conditions | Product | Reaction Type |

|---|---|---|---|---|

| Organonitrile (General) | Sodium Azide (NaN₃) | Lewis or Brønsted Acid (e.g., NH₄Cl, Zn salts) | 5-Substituted-1H-tetrazole | [3+2] Cycloaddition |

| 2-Chloroquinoline-3-carbonitrile | Ethyl Isocyanoacetate | Cs₂CO₃ | Imidazo[1,5-a]quinoline derivative | Cycloaddition/Annulation |

Annulation and Cyclization Reactions Leading to Fused Heterocyclic Systems

Annulation reactions involving the this compound framework are crucial for synthesizing polycyclic systems where additional rings are fused to the quinoline structure. These reactions often proceed by targeting the reactive C2-chloro position for nucleophilic substitution, followed by an intramolecular cyclization involving the C3-nitrile group.

Pyrimido[4,5-b]quinolines, also known as 5-deazaflavins, are an important class of fused heterocycles. Their synthesis can be achieved through multicomponent reactions where a quinoline precursor, an aldehyde, and a pyrimidine-based component like 6-aminouracil (B15529) or barbituric acid are condensed together. rsc.org A common strategy involves the reaction of a 2-chloroquinoline (B121035) derivative with an appropriate amine, followed by cyclization to form the fused pyrimidine (B1678525) ring. For example, heating 2-chloroquinoline-3-carbonitriles with guanidine (B92328) hydrochloride in the presence of a base like potassium tert-butoxide (t-BuOK) can rapidly produce 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones.

The synthesis of pyrazolo[3,4-b]quinolines from 2-chloroquinoline-3-carbonitrile analogues is a direct and efficient process. The reaction involves a cycloaddition with hydrazine (B178648) hydrate (B1144303). nih.gov In this transformation, the hydrazine molecule attacks both the electrophilic carbon of the nitrile group and the C2 position of the quinoline ring, leading to a cyclization that forms the pyrazole (B372694) ring fused to the quinoline. This reaction provides direct access to 3-amino-1H-pyrazolo[3,4-b]quinolines, which are valuable scaffolds in drug discovery. rsc.orgnih.gov

Table 2: Synthesis of Pyrazolo[3,4-b]quinolines

| Starting Material | Reagent | Conditions | Product |

|---|---|---|---|

| 2-Chloroquinoline-3-carbonitrile | Hydrazine Hydrate (N₂H₄·H₂O) | Reflux | 1H-Pyrazolo[3,4-b]quinolin-3-amine |

The construction of a thiophene (B33073) ring fused to the quinoline core, forming thieno[2,3-b]quinolines, can be accomplished through several synthetic strategies. A widely recognized method for synthesizing 2-aminothiophenes is the Gewald reaction, which involves the condensation of a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. organic-chemistry.orgwikipedia.orgresearchgate.net

For quinoline-based systems, a related approach involves starting with a 3-cyanoquinoline-2(1H)-thione. This precursor can be alkylated with α-halo carbonyl or α-halo nitrile compounds, followed by a base-catalyzed intramolecular cyclization (Thorpe-Ziegler reaction) to yield the corresponding 3-aminothieno[2,3-b]quinoline derivatives. researchgate.net Another pathway involves the reaction of a 2-chloro-3-formylquinoline with an active methylene compound containing a thiol group, such as methyl thioglycolate, in the presence of a base to facilitate cyclization. researchgate.net These methods highlight the versatility of the 3-cyanoquinoline scaffold in building fused sulfur-containing heterocycles.

The reactivity of this compound and its analogues allows for the synthesis of a wide variety of other fused heterocyclic systems.

Pyrrolo[3,4-b]quinolinones: Palladium-catalyzed reactions between 2-chloroquinoline-3-carbonitriles and less sterically hindered isocyanides can yield 2-alkyl(aryl)-1-imino-1H-pyrrolo[3,4-b]quinolin-3(2H)-one derivatives. researchgate.netresearchgate.netfigshare.com This reaction constructs a fused five-membered pyrrole (B145914) ring system.

Quinolinyl-Thiazolidinones: The analogous 2-chloroquinoline-3-carbaldehyde can be condensed with anilines and 2-mercaptoacetic acid in a multicomponent reaction to furnish quinolinyl-thiazolidinones. nih.gov This demonstrates how the quinoline core can be functionalized to build other non-fused or fused heterocyclic systems.

Benzoimidazopyrimido[4,5-b]quinolones: A three-component reaction of 2-chloroquinoline-3-carbaldehydes, 2-aminobenzimidazole, and malononitrile (B47326) can be used to construct complex, planar aza-heterocycles like benzoimidazopyrimido[4,5-b]quinolones. researchgate.net

These examples underscore the utility of this compound and its direct derivatives as building blocks for generating diverse and complex heterocyclic architectures.

Theoretical and Computational Investigations of 2,6 Dichloroquinoline 3 Carbonitrile and Its Derivatives

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like quinoline (B57606) derivatives to predict their properties with high accuracy. nih.govrjptonline.org

The electronic structure of a molecule is fundamental to understanding its reactivity and stability. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's stability. arabjchem.orgscirp.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from a low-energy HOMO to a high-energy LUMO. arabjchem.org Conversely, a small gap suggests the molecule is more reactive. For quinoline derivatives, the introduction of different functional groups significantly influences the HOMO-LUMO gap. For instance, studies on similar chloroquinoline derivatives show that the presence of electron-withdrawing groups like chlorine and cyano (-CN) tends to lower both the HOMO and LUMO energy levels. nih.govarabjchem.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. researchgate.net These parameters are crucial for predicting how the molecule will interact with other species. Theoretical calculations for related quinoline derivatives provide a reference for the expected values for 2,6-dichloroquinoline-3-carbonitrile.

Table 1: Calculated Electronic Properties of a Structurally Related Quinoline Derivative (2-Chloro-7-Methylquinoline-3-Carbaldehyde)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.646 |

| ELUMO | -1.816 |

| Energy Gap (ΔE) | 4.83 |

Data sourced from studies on similar quinoline structures. scirp.orgdergipark.org.tr

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. semanticscholar.org Using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, researchers can calculate bond lengths, bond angles, and dihedral angles of the ground state structure. nih.gov For this compound, the geometry would be optimized to find the conformation with the minimum potential energy. semanticscholar.org

Vibrational frequency analysis is then performed on the optimized geometry. mdpi.com This analysis serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. nih.govresearchgate.net Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsion within the molecule. By comparing the calculated vibrational frequencies with experimental data (if available), the accuracy of the computational model can be validated. rjptonline.org For example, the characteristic stretching frequency of the nitrile (-C≡N) group in similar molecules is a key feature in their vibrational spectra. researchgate.net

The molecular electrostatic potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map displays the charge distribution, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack. uantwerpen.be For a molecule like this compound, the nitrogen atom of the quinoline ring and the cyano group would be expected to be regions of negative potential, making them likely sites for interaction with electrophiles.

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. researchgate.netnih.gov These functions describe the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net The condensed Fukui functions (fk+, fk-, and fk0) indicate the propensity of an atom 'k' to undergo nucleophilic, electrophilic, or radical attack, respectively. researchgate.net This analysis helps to pinpoint the most reactive atoms within the molecule, which is crucial for understanding its chemical behavior. nih.gov

Molecular Dynamics Simulations to Elucidate Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By simulating the interactions between molecules, MD can provide detailed insights into the nature of intermolecular forces, such as hydrogen bonds and van der Waals interactions. mdpi.com For this compound, MD simulations could be used to understand how molecules of this compound interact with each other in a condensed phase or how they interact with solvent molecules. These simulations are particularly useful for studying dynamic processes like self-assembly and the formation of ordered structures. mdpi.com

Computational Approaches to Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a compound with its reactivity. nih.govchemrxiv.org By developing these relationships, it becomes possible to predict the reactivity of new, untested compounds. chemrxiv.org Computational chemistry plays a vital role in QSRR by providing a wide range of molecular descriptors, such as electronic properties (HOMO/LUMO energies), steric parameters, and electrostatic potentials. nih.gov For a series of quinoline derivatives, QSRR models can be built to predict their behavior in specific reactions, helping to guide the design of new molecules with desired reactivity profiles.

Theoretical Modeling of Adsorption Phenomena, with applications in corrosion inhibition

Quinoline derivatives have been extensively studied as corrosion inhibitors for metals in acidic environments. researchgate.net Theoretical modeling is a key tool for understanding the mechanism of this inhibition. DFT calculations can be used to model the adsorption of the inhibitor molecule onto a metal surface. researchgate.net Parameters such as the HOMO and LUMO energies, the HOMO-LUMO gap, and the dipole moment are correlated with the inhibition efficiency. researchgate.net A high HOMO energy suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, forming a coordinate bond. A low LUMO energy indicates the ability to accept electrons from the metal, leading to back-donation.

Molecular dynamics simulations can further elucidate the adsorption process by modeling the interaction between the inhibitor molecules and the metal surface in a simulated corrosive environment. researchgate.net These simulations can reveal the orientation of the adsorbed molecules and the stability of the protective film they form. The results of these theoretical studies often show good agreement with experimental findings, confirming that quinoline derivatives can form a stable, protective layer on the metal surface, thus preventing corrosion. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Chloro-7-methylquinoline-3-carbaldehyde |

Role in Advanced Chemical Synthesis and Materials Science

Utilization as Key Synthetic Intermediates for Diverse Organic Scaffolds

The strategic placement of reactive sites on the 2,6-dichloroquinoline-3-carbonitrile framework makes it an important intermediate for constructing a variety of heterocyclic systems. The electron-withdrawing nature of the nitrile group and the chloro-substituents activates the quinoline (B57606) ring for nucleophilic substitution and cyclization reactions.

Researchers have demonstrated that the related 2-chloroquinoline-3-carbonitrile (B1354263) scaffold is highly reactive and can be used to synthesize fused ring systems. For example, base-catalyzed cyclization with guanidine (B92328) hydrochloride provides a rapid and efficient method to produce 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones. researchgate.net This reaction proceeds in high yield and offers a straightforward pathway to this important class of fused quinolines. researchgate.net Similarly, reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of 1H-pyrazolo[3,4-b]quinolin-3-amine, another significant heterocyclic scaffold. nih.gov These transformations highlight the utility of the chloro and nitrile groups in facilitating ring-annulation reactions to build diverse organic frameworks. researchgate.netnih.gov

Multicomponent reactions (MCRs) have also emerged as a powerful strategy for synthesizing complex quinoline derivatives, valued for their high atom economy and ability to generate structural diversity in a single step. rsc.org The versatility of the quinoline core, as seen in this compound, makes it an ideal candidate for such reactions, enabling the tailored introduction of various functional groups. rsc.org

Table 1: Synthesis of Heterocyclic Scaffolds

| Starting Material Class | Reagent | Resulting Scaffold | Reference |

|---|---|---|---|

| 2-Chloroquinoline-3-carbonitriles | Guanidine Hydrochloride | 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones | researchgate.net |

| 2-Chloroquinoline-3-carbonitrile | Hydrazine Hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine | nih.gov |

Contributions to the Design of Ligands in Coordination Chemistry

The quinoline nucleus is a well-established component in the design of ligands for coordination chemistry. The nitrogen atom within the quinoline ring system can act as a binding site for metal ions. In this compound, the presence of the nitrile group (-C≡N) introduces an additional potential coordination site. Ligands incorporating quinoline and other functional groups have been used to synthesize coordination polymers with interesting photoluminescent and catalytic properties. mdpi.com

While specific studies detailing the use of this compound as a primary ligand are not extensively documented, its structure suggests significant potential. The combination of the quinoline nitrogen and the nitrile nitrogen could allow it to act as a bidentate or bridging ligand, facilitating the construction of novel coordination compounds and metal-organic frameworks. mdpi.comnih.gov The development of such complexes is an active area of research within inorganic chemistry. digitellinc.comdigitellinc.com

Potential Applications in Optical and Electrical Materials

Quinoline and its derivatives are known for their photophysical properties and are often incorporated into organic materials designed for optical and electronic applications. bldpharm.com The extended π-conjugated system of the quinoline ring can give rise to fluorescence and other photoluminescent behaviors. mdpi.com Coordination polymers derived from quinoline-based ligands have been shown to exhibit luminescence, with potential uses in sensors or light-emitting devices. mdpi.com

Although direct research on the optical and electrical properties of this compound is limited, its chemical structure is analogous to other compounds used in materials science. The aromatic core and electron-withdrawing groups suggest it could be a useful building block for creating larger conjugated systems or as a component in charge-transfer complexes relevant to organic electronics. Further research is needed to explore its specific properties and potential in this domain.

Research into Corrosion Inhibition Applications

Quinoline derivatives have been widely investigated as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netbiointerfaceresearch.comnih.gov Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. researchgate.netresearchgate.net

Studies on quinoline carbonitriles have shown them to be novel and effective inhibitors for the corrosion of N80 steel, a material commonly used in the oil and gas industry. researchgate.net The mechanism of inhibition involves the adsorption of the quinoline molecules onto the steel surface. This process is facilitated by the presence of multiple functional groups and π-electrons in the quinoline ring, which can interact with the vacant d-orbitals of iron atoms. researchgate.net The effectiveness of these inhibitors is typically evaluated using electrochemical techniques such as polarization measurements and electrochemical impedance spectroscopy (EIS), as well as weight loss studies. researchgate.netnih.gov The findings indicate that quinoline carbonitriles can achieve high inhibition efficiency, making them promising candidates for industrial applications. researchgate.netbiointerfaceresearch.com

Table 2: Research Findings on Quinoline Carbonitriles as Corrosion Inhibitors

| Protected Material | Corrosive Environment | Inhibitor Class | Key Findings | Reference |

|---|---|---|---|---|

| N80 Steel | 15% HCl (Acidizing fluid) | Quinoline Carbonitriles | Inhibitors adsorb on the steel surface, forming a protective film. Efficiency is dependent on inhibitor structure and concentration. | researchgate.net |

| SAE 1006 Steel | 1 M HCl | 2-amino-4-(2,4-dihydroxyphenyl) quinoline-3-carbonitrile | Achieved 96.12% inhibition efficiency at 25 mg/L. Acts as a cathodic type inhibitor by adsorbing at the metal/electrolyte interface. | researchgate.net |

| Mild Steel | 1 M HCl | N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide | Demonstrated excellent corrosion inhibition with up to 93.4% efficiency at 500 ppm. | biointerfaceresearch.com |

Future Research Directions and Emerging Paradigms for 2,6 Dichloroquinoline 3 Carbonitrile

Development of Sustainable and Green Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods such as the Skraup, Friedländer, and Doebner-von Miller reactions. tandfonline.com However, these approaches often involve harsh conditions, hazardous reagents, and significant environmental impact, including high temperatures and the use of non-biodegradable compounds. tandfonline.comnih.gov The contemporary shift towards green chemistry aims to mitigate these issues by developing more sustainable and efficient synthetic protocols. bohrium.comacs.org

Future research will likely focus on adapting green chemistry principles for the synthesis of 2,6-dichloroquinoline-3-carbonitrile and its analogues. This involves several key strategies:

Green Catalysts: The use of environmentally benign catalysts is a cornerstone of green synthesis. Research is exploring catalysts such as p-toluenesulfonic acid (p-TSA), cerium nitrate (B79036), and potassium carbonate, which are effective, often recyclable, and less toxic than traditional reagents. bohrium.com

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) can dramatically reduce the environmental footprint of a synthetic process. bohrium.com

Energy-Efficient Methods: Techniques like microwave-assisted and ultrasound-assisted synthesis are gaining traction. nih.gov These methods can significantly shorten reaction times, increase product yields, and reduce energy consumption compared to conventional heating. nih.govresearchgate.net

Multicomponent Reactions (MCRs): One-pot MCRs, where multiple starting materials react in a single step, improve efficiency by reducing the number of synthetic and purification steps, thereby minimizing waste. bohrium.com

The application of these methodologies promises to make the production of this compound more economically viable and environmentally responsible.

Table 1: Green Synthetic Strategies for Quinoline Synthesis

| Green Chemistry Principle | Methodology | Advantages | Potential Application for this compound |

|---|---|---|---|

| Use of Catalysis | Employing green catalysts like p-TSA, para-sulfonic acid calix acs.orgarene, or heterogeneous catalysts. bohrium.com | High efficiency, reusability, reduced waste, milder reaction conditions. | Catalytic cyclization reactions to form the quinoline core with desired substitutions. |

| Benign Solvents | Using water, ethanol, or ionic liquids as reaction media. bohrium.com | Reduced toxicity, lower environmental impact, improved safety. | Performing key synthetic steps in aqueous or ethanolic media. |

| Energy Efficiency | Microwave irradiation or ultrasound-assisted synthesis. nih.gov | Drastically reduced reaction times, lower energy consumption, often higher yields. | Accelerating the formation of the quinoline ring or subsequent derivatization steps. |

| Atom Economy | One-pot multicomponent reactions (MCRs). bohrium.com | Fewer synthetic steps, reduced solvent and reagent use, less purification waste. | Streamlining the assembly of the substituted quinoline from simpler precursors in a single operation. |

Exploration of Novel Reaction Pathways and Derivatization Strategies

This compound is a highly functionalized molecule, offering multiple reactive sites for chemical modification. The chlorine atoms at the C2 and C6 positions and the nitrile group at the C3 position are prime targets for derivatization, enabling the synthesis of a diverse library of new compounds. scilit.com

Future research will focus on selectively targeting these functional groups to forge new bonds and construct complex molecular architectures:

Nucleophilic Substitution: The chlorine atoms, particularly the one at the C2 position, are susceptible to nucleophilic substitution. This allows for the introduction of various functionalities, including amino, alkoxy, and thioether groups, by reacting the scaffold with appropriate nucleophiles.

C-C Bond Formation: Modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed at the chlorinated positions to introduce new carbon-based substituents, including aryl, vinyl, and alkynyl groups.

Nitrile Group Transformations: The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings like tetrazoles.

Annulation Reactions: The adjacent chloro and cyano groups can be utilized in cyclization reactions to build fused heterocyclic systems. For instance, reaction with binucleophiles like guanidine (B92328) hydrochloride can lead to the formation of pyrimido[4,5-b]quinoline derivatives. researchgate.net

These derivatization strategies are crucial for tuning the molecule's electronic, physical, and biological properties for specific applications.

Table 2: Potential Derivatization Reactions of this compound

| Reactive Site | Reaction Type | Reagents/Conditions | Resulting Structure |

|---|---|---|---|

| C2 and C6 Chloro Groups | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Introduction of N, O, or S-based functional groups. |

| C2 and C6 Chloro Groups | Suzuki Coupling | Boronic acids, Palladium catalyst | Formation of C-C bonds with aryl or vinyl groups. |

| C3 Cyano Group | Hydrolysis | Acid or base | Conversion to carboxylic acid or carboxamide. |

| C3 Cyano Group | Reduction | Reducing agents (e.g., LiAlH₄) | Formation of an aminomethyl group. nih.gov |

| C2-Cl and C3-CN | Cyclocondensation | Guanidine, Hydrazine (B178648) | Formation of fused pyrimidine (B1678525) or pyrazole (B372694) rings. researchgate.net |

Advanced Computational Studies for Predictive Design

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, thereby guiding experimental work and accelerating the design of new functional molecules. mdpi.com For this compound, advanced computational studies can offer invaluable insights.

Emerging paradigms in this area include:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for applications in electronics and materials science. uni.lumdpi.com It can also elucidate reaction mechanisms, helping to optimize conditions for known reactions and predict novel pathways.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility and interactions with other molecules, such as solvents or biological targets.

Predictive Modeling for Catalysis: Computational methods are increasingly used to design catalysts and predict their activity. mdpi.comnih.gov By modeling the interaction of this compound with various catalytic species, researchers can rationally design catalysts for its synthesis or subsequent transformations.

These computational approaches enable a "design-before-synthesis" strategy, saving time and resources by focusing experimental efforts on the most promising candidates.

Table 3: Application of Computational Methods to this compound Research

| Computational Method | Predicted Properties/Applications | Significance for Research |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), reaction energies, transition state analysis, spectroscopic properties. | Guides the design of derivatives with specific electronic properties and helps in understanding reaction mechanisms. mdpi.com |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions, solvation effects. | Predicts how the molecule will behave in different environments and interact with other species. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with chemical or biological activity. | Enables the predictive design of new derivatives with enhanced performance for a specific application. |

| Catalyst Modeling | Prediction of catalyst-substrate interactions and catalytic performance. nih.gov | Aids in the rational design and screening of efficient catalysts for synthesis and derivatization. |

Interdisciplinary Research with Materials Science and Catalysis

The unique electronic and structural features of this compound make it an attractive candidate for interdisciplinary research, particularly in materials science and catalysis.

Materials Science: The pyridine-3,5-dicarbonitrile (B74902) moiety is known to be a valuable component in materials for organic electronics. beilstein-journals.org The electron-withdrawing nature of the nitrile groups and the nitrogen atom in the quinoline ring suggests that derivatives of this compound could function as electron-transporting or light-emitting materials. Research into polyaromatic systems containing pyridine-dicarbonitrile fragments has shown their potential in organic light-emitting diodes (OLEDs), exhibiting properties like thermally activated delayed fluorescence (TADF). beilstein-journals.org The reactive chloro groups provide handles for polymerization or grafting onto surfaces to create functional materials.

Catalysis: The quinoline scaffold can serve as a ligand for metal catalysts. The nitrogen atom and other functional groups can coordinate with metal centers, influencing the catalyst's activity and selectivity. Furthermore, the development of organocatalysts based on the quinoline framework is a promising area. The inherent properties of the this compound core could be harnessed to create catalysts for a variety of organic transformations. The molecule itself is also a product of catalytic processes, and understanding its interaction with catalysts is key to optimizing its synthesis. nih.gov

Future work will involve synthesizing novel polymers, functional dyes, and ligands from this compound and evaluating their performance in electronic devices and catalytic systems, bridging the gap between fundamental organic chemistry and applied sciences.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Dichloroquinoline-3-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves chlorination and cyanation steps. A modified procedure using phosphorus pentachloride (PCl₅) as a chlorinating agent under anhydrous conditions can improve yield . Key parameters include temperature control (80–100°C), solvent choice (e.g., dichloromethane or DMF), and stoichiometric ratios of intermediates. Monitoring via TLC or HPLC ensures reaction completion. For quinoline derivatives, cyclization of precursors (e.g., aniline derivatives) with nitrile sources (e.g., KCN or CuCN) is critical .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze aromatic proton signals in the δ 7.5–8.5 ppm range for quinoline protons, with deshielding effects from chlorine substituents. The carbonitrile group (C≡N) appears as a singlet at ~δ 115–120 ppm in ¹³C NMR .

- IR : A sharp peak at ~2200–2250 cm⁻¹ confirms the C≡N stretch.

- Mass Spectrometry (MS) : The molecular ion peak [M⁺] should match the molecular weight (e.g., 223.03 g/mol for C₁₀H₄Cl₂N₂), with fragments corresponding to Cl loss (m/z 188, 153) .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact due to potential irritancy. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizers. Refer to SDS sheets for halogenated nitriles, which highlight risks of toxic fumes (HCN, Cl₂) under decomposition .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity of this compound in drug discovery?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonitrile group acts as an electron-withdrawing group, directing electrophilic substitution to the 4-position of the quinoline ring. Molecular docking with target proteins (e.g., kinase inhibitors) evaluates binding affinity, leveraging chlorine atoms for hydrophobic interactions . Software like Gaussian or AutoDock Vina can model these interactions .

Q. How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from impurities, tautomerism, or solvent effects. Strategies include:

- Purification : Re-crystallize or use column chromatography.

- Variable Temperature NMR : Detect dynamic processes (e.g., ring flipping).

- X-ray Crystallography : Resolve ambiguities in regiochemistry .

- Comparative Analysis : Cross-reference with literature spectra of analogous compounds .

Q. What strategies optimize the regioselective functionalization of this compound for medicinal chemistry applications?

- Methodological Answer :

- Directed Metalation : Use lithiation (e.g., LDA) at the 4-position, followed by electrophilic quenching.

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids at chlorine-substituted positions (Pd catalysis).

- Nitrile Conversion : Transform the cyano group into amides or tetrazoles via hydrolysis or [3+2] cycloaddition .

- Halogen Exchange : Replace Cl with F using KF/Al₂O₃ to modulate electronic properties .

Data Analysis and Experimental Design

Q. How can researchers design assays to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Target Selection : Prioritize kinases or antimicrobial targets based on structural analogs (e.g., fluoroquinolone derivatives) .

- In Vitro Assays : Use enzyme inhibition assays (e.g., fluorescence-based) with IC₅₀ determination.

- Cytotoxicity Screening : Test against mammalian cell lines (e.g., HEK293) to assess selectivity.

- SAR Studies : Systematically vary substituents (e.g., Cl vs. OMe) and correlate with activity .

Q. What statistical methods are appropriate for analyzing dose-response data in studies involving this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.